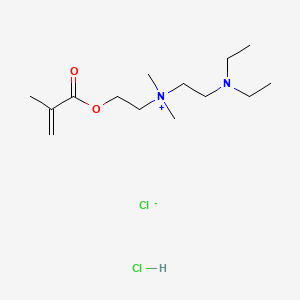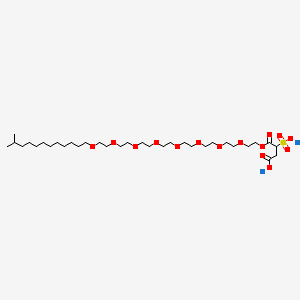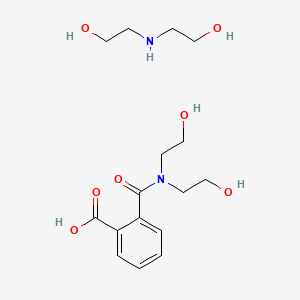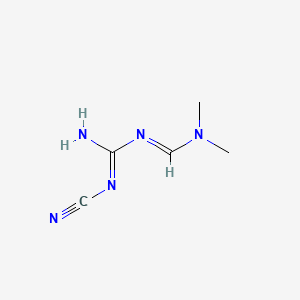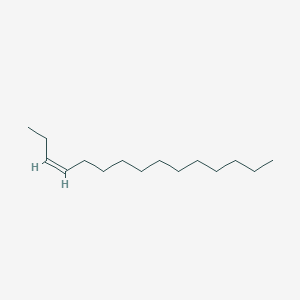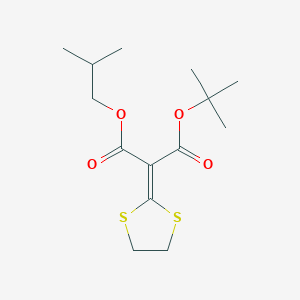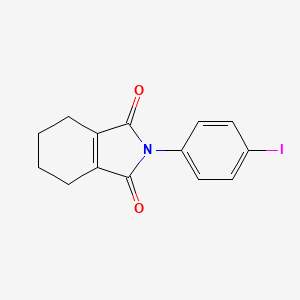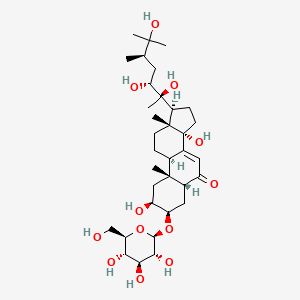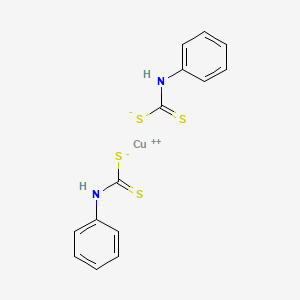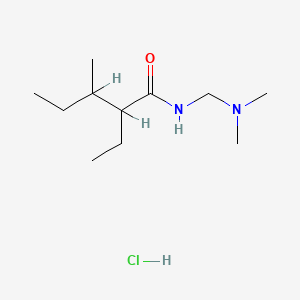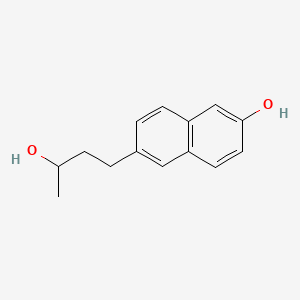
6-Hydroxy-alpha-methyl-2-naphthalenepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-alpha-methyl-2-naphthalenepropanol is a chemical compound with the molecular formula C14H16O2 It is characterized by a naphthalene ring structure with a hydroxyl group and a methyl group attached to the alpha position of the propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-alpha-methyl-2-naphthalenepropanol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene as the core structure.
Hydroxylation: Introduction of the hydroxyl group at the 6th position of the naphthalene ring.
Methylation: Addition of a methyl group at the alpha position of the propanol side chain.
Propanol Addition: Attachment of the propanol side chain to the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Catalysts and specific reaction conditions such as temperature and pressure are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a deoxygenated product.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Deoxygenated naphthalene derivatives.
Substitution Products: Halogenated or alkylated naphthalene derivatives.
Applications De Recherche Scientifique
6-Hydroxy-alpha-methyl-2-naphthalenepropanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-alpha-methyl-2-naphthalenepropanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
1-Naphthalenepropanol: Similar structure but lacks the hydroxyl group at the 6th position.
2-Naphthol: Contains a hydroxyl group but lacks the propanol side chain.
6-Methoxy-alpha-methyl-2-naphthalenepropanol: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness: 6-Hydroxy-alpha-methyl-2-naphthalenepropanol is unique due to the presence of both the hydroxyl group and the methyl group on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
91488-20-9 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
6-(3-hydroxybutyl)naphthalen-2-ol |
InChI |
InChI=1S/C14H16O2/c1-10(15)2-3-11-4-5-13-9-14(16)7-6-12(13)8-11/h4-10,15-16H,2-3H2,1H3 |
Clé InChI |
ATMFTHAMCVAMOK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


